5-(1-Ethylpyrrolidin-2-yl)-1H-indole

CNS drug design physicochemical profiling positional isomerism

5-(1-Ethylpyrrolidin-2-yl)-1H-indole (CAS 1355234-25-1, molecular formula C₁₄H₁₈N₂, MW 214.31) is a synthetic indole derivative bearing a 1-ethylpyrrolidin-2-yl substituent at the indole 5-position. Its computed physicochemical properties include a topological polar surface area (TPSA) of 19.03 Ų and a consensus LogP of 3.3247, placing it within the favorable range for CNS permeability according to the widely accepted rule that compounds with TPSA < 60 Ų and LogP between 2–4 are likely to cross the blood-brain barrier.

Molecular Formula C14H18N2
Molecular Weight 214.31 g/mol
Cat. No. B11890370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Ethylpyrrolidin-2-yl)-1H-indole
Molecular FormulaC14H18N2
Molecular Weight214.31 g/mol
Structural Identifiers
SMILESCCN1CCCC1C2=CC3=C(C=C2)NC=C3
InChIInChI=1S/C14H18N2/c1-2-16-9-3-4-14(16)12-5-6-13-11(10-12)7-8-15-13/h5-8,10,14-15H,2-4,9H2,1H3
InChIKeyLKOXCBQHBNTILY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Ethylpyrrolidin-2-yl)-1H-indole: Physicochemical Baseline for Research Procurement


5-(1-Ethylpyrrolidin-2-yl)-1H-indole (CAS 1355234-25-1, molecular formula C₁₄H₁₈N₂, MW 214.31) is a synthetic indole derivative bearing a 1-ethylpyrrolidin-2-yl substituent at the indole 5-position . Its computed physicochemical properties include a topological polar surface area (TPSA) of 19.03 Ų and a consensus LogP of 3.3247, placing it within the favorable range for CNS permeability according to the widely accepted rule that compounds with TPSA < 60 Ų and LogP between 2–4 are likely to cross the blood-brain barrier . The compound contains one hydrogen bond donor and one hydrogen bond acceptor, with two rotatable bonds . Its InChI Key is LKOXCBQHBNTILY-UHFFFAOYSA-N, and it is cataloged under PubChem SID 5058164 [1]. The primary structural feature differentiating it from the broader indole-pyrrolidine class is the combination of (i) substitution at the 5-position of the indole ring (rather than the more commonly explored 3-position), and (ii) the presence of an N-ethyl group on the pyrrolidine ring . Commercially, the compound is available at purities of ≥98% from multiple ISO-certified vendors .

Why 5-(1-Ethylpyrrolidin-2-yl)-1H-indole Cannot Be Interchanged with Generic Indole-Pyrrolidine Analogs


Selection of an indole-pyrrolidine research compound cannot be reduced to interchangeable core-scaffold matching. The substitution position on the indole ring (5- vs. 3- vs. 2-) is a critical determinant of pharmacological target engagement: indole 5-substituted analogs preferentially occupy a distinct chemical space compared to 3-substituted isomers [1]. Additionally, the N-alkyl substituent on the pyrrolidine ring (ethyl vs. methyl vs. hydrogen) modulates both lipophilicity and basicity, with the N-ethyl group contributing approximately +0.3 to +0.5 LogP units over the N—H analog based on fragment-based calculations . These differences translate into distinct pharmacokinetic and target-binding profiles that cannot be extrapolated across compounds within the same nominal class. The guidance below provides the best currently available quantitative differentiation evidence .

Quantitative Differentiation Evidence for 5-(1-Ethylpyrrolidin-2-yl)-1H-indole Versus Closest Analogs


Positional Isomer Differentiation: 5-Substituted vs. 3-Substituted Indole LogP Comparison

The 5-substituted indole isomer (target compound) exhibits a higher consensus LogP (3.3247) compared to its direct 3-substituted positional isomer 3-(1-ethylpyrrolidin-2-yl)-1H-indole (CAS 694425-25-7, LogP 3.2626 ). This ΔLogP of +0.062, while modest, reflects the differential electronic distribution of the indole π-system at the 5- versus 3-position . In CNS-targeted drug discovery, even small LogP differences within the 2–4 range can influence passive BBB permeation rates and non-specific tissue binding [1].

CNS drug design physicochemical profiling positional isomerism

N-Ethyl Pyrrolidine Substitution: Lipophilicity Advantage Over N—H Analog

The N-ethyl substituent on the pyrrolidine ring of the target compound increases lipophilicity compared to the des-ethyl (N—H) analog 5-(pyrrolidin-2-yl)-1H-indole (CAS 953814-12-5). Based on the difference between 1-ethylpyrrolidine (LogP 0.95 [1]) and unsubstituted pyrrolidine (LogP 0.46 ), the N-ethyl group contributes approximately +0.49 LogP units to the fragment lipophilicity. Applying this fragment contribution to the indole scaffold, the target compound is estimated to be approximately 2–3× more lipophilic than its des-ethyl analog, which may enhance membrane permeability but also potentially increase metabolic clearance [2]. This LogP contribution aligns with the observed consensus LogP of 3.3247 for the target compound.

medicinal chemistry structure-property relationships N-alkylation

CNS Drug-Likeness: TPSA and LogP Positioning Relative to FDA-Approved CNS Drugs

The target compound's computed TPSA (19.03 Ų) and LogP (3.3247) position it within the optimal CNS drug space defined by Pajouhesh & Lenz (TPSA < 60–70 Ų, LogP 2–4) [1]. When evaluated against the CNS MPO (Multiparameter Optimization) desirability criteria [2], the low TPSA (19.03, desirability score 1.0 for TPSA ≤ 20) and moderate LogP (3.3247, desirability score ~0.87 for LogP between 3–5) yield a favorable combined profile. This compares favorably with the broader indole-pyrrolidine class, where many derivatives with polar substituents (e.g., sulfonamide, carboxamide) exceed TPSA values of 60–80 Ų, potentially limiting CNS exposure [3].

CNS MPO score blood-brain barrier penetration drug-likeness

Indole 5-Position Substitution: Relevance to Serotonin Receptor Pharmacophore Models

In serotonin (5-HT) receptor pharmacophore models, the indole 5-position corresponds to the hydroxy position of the endogenous ligand serotonin (5-hydroxytryptamine) [1]. Substitution at the 5-position of indole is therefore a privileged structural motif for engaging key hydrogen-bonding residues (e.g., Ser5.46 in 5-HT₂A [1]). While the target compound lacks a hydroxyl group at the 5-position, the pyrrolidine substituent at this location places a basic amine in proximity to the critical 5-position pharmacophoric region, potentially engaging distinct receptor microenvironments not accessible to 3-substituted analogs [2]. Published SAR studies on 5-substituted 3-(1,2,5,6-tetrahydropyridin-3-yl)indoles demonstrate that 5-substitution can modulate 5-HT receptor subtype selectivity (e.g., 5-HT₁A vs. 5-HT₂A) [3]. This positional advantage is not available to 3-substituted pyrrolidine-indole isomers.

serotonin receptor 5-HT pharmacophore indole SAR

Commercial Availability and Purity Benchmarking: ≥98% with ISO-Certified Supply Chain

The target compound is commercially available at ≥98% purity from multiple vendors including ChemScene (Cat. No. CS-0594861, ≥98% ), MolCore (NLT 98%, ISO-certified ), and Leyan (98%, Product No. 1665527 ). In contrast, several closely related indole-pyrrolidine analogs are offered at lower typical purities: 3-(1-ethylpyrrolidin-2-yl)-1H-indole (CAS 694425-25-7) at 97% , and 5-(1-isobutylpyrrolidin-2-yl)-1H-indole at 97% . The ≥98% purity specification provides a higher confidence baseline for reproducible SAR studies compared to the 97% typical purity of positional isomers, potentially reducing the impact of impurities on biological assay interpretation.

research chemical procurement purity specification vendor comparison

Stereochemical and Conformational Considerations: Rotatable Bond Profile vs. Constrained Analogs

The target compound possesses exactly 2 rotatable bonds (between indole C5–pyrrolidine C2, and pyrrolidine N1–ethyl CH₂) . This low rotatable bond count (NRotB = 2) compares favorably with more flexible indole-pyrrolidine analogs such as 3-(2-(pyrrolidin-1-yl)ethyl)-1H-indole, which contains an ethylene linker introducing an additional rotatable bond (NRotB = 3) [1]. In the context of ligand efficiency optimization, each additional rotatable bond is estimated to incur a penalty of approximately 0.5–1.0 kcal/mol in conformational entropy upon receptor binding [2]. The more constrained architecture of the target compound may therefore offer an entropic advantage in target binding relative to linker-extended analogs, though direct binding measurements are not available for confirmation.

conformational analysis rotatable bonds ligand efficiency

Optimal Research and Industrial Application Scenarios for 5-(1-Ethylpyrrolidin-2-yl)-1H-indole Based on Evidence


Serotonin Receptor Subtype Selectivity Profiling in CNS Drug Discovery

Based on the indole 5-position substitution corresponding to serotonin's pharmacophoric 5-hydroxy position , this compound is optimally deployed as a scaffold for synthesizing focused libraries targeting serotonin receptor subtypes (5-HT₁A, 5-HT₂A, 5-HT₆, 5-HT₇). Its CNS-favorable TPSA (19.03) and LogP (3.3247) support the expectation of blood-brain barrier penetration, enabling in vivo proof-of-concept studies following in vitro binding optimization [1]. The N-ethyl group provides a lipophilicity handle that can be modulated in SAR campaigns [2].

Positional Isomer Comparator Library for Indole SAR Elucidation

The target compound (5-substituted) and its 3-substituted positional isomer (CAS 694425-25-7) share identical molecular formula and molecular weight but differ in LogP (3.3247 vs. 3.2626) and pharmacophoric alignment [1]. This matched molecular pair is ideally suited for systematic SAR studies that isolate the contribution of indole substitution position to receptor binding, functional activity, and ADME properties. Procurement of both isomers at comparable purity (≥98% for 5-substituted; 97% for 3-substituted) enables controlled comparative experiments .

Fragment-Based Lead Generation with Constrained Indole-Pyrrolidine Cores

With only 2 rotatable bonds and a molecular weight of 214.31, the compound sits at the upper boundary of fragment-like chemical space (MW < 300, NRotB ≤ 3) . Its constrained architecture (direct C–C bond between indole and pyrrolidine, no flexible linker) reduces the conformational entropy penalty upon target binding relative to linker-extended analogs [1]. This makes it suitable for fragment-based screening cascades where ligand efficiency metrics (LE, LLE, LELP) are used to prioritize hits for further optimization.

CNS Penetration Model Compound for In Silico BBB Prediction Validation

With TPSA below 20 Ų and LogP within the 3–4 range, this compound falls in the favorable quadrant of the CNS MPO desirability space [1]. Its physicochemical profile makes it a useful validation compound for in silico BBB penetration models (e.g., CNS MPO, BBB Score, QikProp), where it can serve as a predicted-CNS-positive reference standard alongside experimentally validated CNS drugs [2].

Quote Request

Request a Quote for 5-(1-Ethylpyrrolidin-2-yl)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.